molecular formula C16H14ClN5O3 B13353365 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

Cat. No.: B13353365
M. Wt: 359.77 g/mol
InChI Key: PHUPZWCXFNSVFY-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring.

    Coupling with pyridine derivative: This involves the reaction of the chlorinated triazole with a pyridine derivative under suitable conditions, often using a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes, which can disrupt bacterial cell wall synthesis and lead to cell death . The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another compound containing the 1,2,4-triazole ring, used as an antifungal agent.

    Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.

Uniqueness

N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide

InChI

InChI=1S/C16H14ClN5O3/c1-10-4-14(23)15(6-19-10)25-7-16(24)21-12-5-11(17)2-3-13(12)22-9-18-8-20-22/h2-6,8-9H,7H2,1H3,(H,19,23)(H,21,24)

InChI Key

PHUPZWCXFNSVFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3

Origin of Product

United States

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